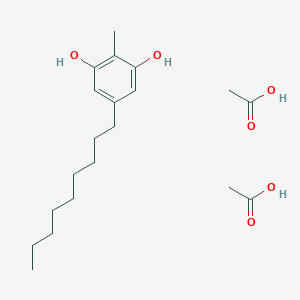
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol is a chemical compound that belongs to the class of organic compounds known as phenols. Phenols are compounds that contain a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is characterized by the presence of an acetic acid moiety and a benzene ring substituted with a methyl group and a nonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-nonylbenzene-1,3-diol typically involves the alkylation of a benzene ring followed by the introduction of hydroxyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a nonyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting nonylbenzene is then subjected to a methylation reaction using methyl iodide and a base like potassium carbonate. Finally, the hydroxyl groups are introduced through a hydroxylation reaction using a suitable oxidizing agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of the benzene ring.
Scientific Research Applications
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methyl-5-nonylbenzene-1,3-diol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
2,4-Dimethylphenol: Contains two methyl groups and a hydroxyl group on the benzene ring.
Nonylphenol: Similar structure but lacks the acetic acid moiety.
Uniqueness
Acetic acid;2-methyl-5-nonylbenzene-1,3-diol is unique due to the presence of both an acetic acid moiety and a nonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61621-58-7 |
|---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
acetic acid;2-methyl-5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C16H26O2.2C2H4O2/c1-3-4-5-6-7-8-9-10-14-11-15(17)13(2)16(18)12-14;2*1-2(3)4/h11-12,17-18H,3-10H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
SVYPXVKDOZFHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)O)C)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















